Pyridine-13C2 Hydrochloride
Description
Properties
Molecular Formula |
C₃¹³C₂H₆ClN |
|---|---|
Molecular Weight |
117.55 |
Synonyms |
Pyridinium-13C2 Chloride |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
Pyridine-13C₂ hydrochloride (C₅H₅N·HCl, ¹³C-labeled at C2 and C4) readily undergoes deprotonation in basic media to regenerate pyridine-13C₂. This equilibrium underpins its role as a buffering agent in organic synthesis:
The pKₐ of the conjugate acid is ~5.25 , making it more acidic than aliphatic amines. Isotopic labeling does not alter acidity but facilitates tracking of protonation states in kinetic studies .
Nucleophilic Substitutions
The electron-deficient pyridinium ring undergoes nucleophilic substitutions preferentially at C2 and C4 positions 3. Key reactions include:
Chichibabin Amination
Reaction with sodium amide yields 2-aminopyridine-13C₂ via hydride elimination:
¹³C labeling confirms substitution occurs at C2 3.
Halogenation
Pyridine-13C₂ hydrochloride reacts with chlorine or bromine in the presence of Lewis acids (e.g., AlCl₃) to form 3-halo derivatives. Isotopic shifts in ¹³C NMR distinguish between C2 and C4 labeling post-reaction 8.
Reduction Reactions
Catalytic hydrogenation of pyridine-13C₂ hydrochloride produces piperidine-13C₂, a saturated heterocycle:
Deuterium-labeling studies show syn-addition of hydrogen across the ring . Partial reduction with LiAlH₄ yields 1,4-dihydropyridine intermediates, tracked via ¹³C isotopic patterns .
Condensation and Multicomponent Reactions
Pyridine-13C₂ hydrochloride participates in Hantzsch-type syntheses. For example, condensation with β-ketoesters and aldehydes forms dihydropyridine-13C₂ derivatives, which oxidize to pyridine-3,5-dicarboxylates 3. Isotopic labeling confirms retention of ¹³C at C2 and C4 during cyclization.
Oxidation and Degradation
Oxidation with KMnO₄ or CrO₃ cleaves the pyridine ring, yielding ¹³C-labeled carboxylic acids (e.g., nicotinic acid derivatives). Degradation pathways in metabolic studies reveal ¹³CO₂ release via decarboxylation, monitored using isotope-ratio mass spectrometry .
Role in Radical Reactions
Under UV irradiation, pyridine-13C₂ hydrochloride forms conducting polyenimine wires via radical dimerization. ¹³C labeling confirms C4-C4' coupling in bipyridine-13C₂ products .
Table 1. Key Reaction Pathways and Analytical Methods
Comparison with Similar Compounds
Comparison with Similar Compounds
Isotopic vs. Non-Isotopic Pyridine Derivatives
Pyridine-13C₂ Hydrochloride differs from non-labeled pyridine hydrochloride in its isotopic composition, which confers distinct advantages in analytical sensitivity. For instance, non-labeled pyridine hydrochloride (CAS 628-13-7) is widely used as a catalyst or intermediate in organic synthesis but lacks the isotopic signature required for tracer studies. The ¹³C labeling in Pyridine-13C₂ Hydrochloride allows for differentiation in MS and NMR spectra, facilitating accurate detection in biological systems. However, this labeling increases production costs, as evidenced by the pricing of 2-Acetyl-3,4,5,6-tetrahydropyridine-13C₂ Hydrochloride (€357/mg), which is orders of magnitude higher than non-labeled analogs .
Comparison with Other Hydrochloride Salts
Pharmaceutical hydrochlorides, such as amitriptyline hydrochloride (an antidepressant) and dosulepin hydrochloride (a tricyclic antidepressant), share the hydrochloride salt moiety but differ fundamentally in structure and application. These compounds are therapeutic agents, whereas Pyridine-13C₂ Hydrochloride serves as an analytical tool. Key distinctions include:
The RP-HPLC methods validated for amitriptyline and dosulepin (Tables 6, 8, and 3 in ) highlight stringent accuracy (98–102%) and stability criteria, which are likely applicable to Pyridine-13C₂ Hydrochloride in analytical workflows. However, its isotopic labeling necessitates method adaptations to account for mass shifts in MS detection.
Stability and Analytical Performance
Solution stability data for amitriptyline hydrochloride (Table 8 ) and pseudoephedrine hydrochloride (Table 13 ) demonstrate that hydrochlorides generally exhibit robust stability under refrigerated and ambient conditions. Pyridine-13C₂ Hydrochloride is expected to follow similar trends, though degradation kinetics may vary due to its aromatic structure. Accelerated stability studies, as applied to gabapentin and methylcobalamin , could be extended to Pyridine-13C₂ Hydrochloride to confirm shelf-life under varying pH and temperature conditions.
Q & A
Q. What analytical techniques are recommended for characterizing Pyridine-<sup>13</sup>C2 Hydrochloride to confirm isotopic purity and structural integrity?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC/MS) is critical for identifying isotopic labeling efficiency and detecting impurities. Ensure calibration with certified reference standards and validate methods using protocols similar to those applied for related hydrochloride compounds, such as impurity profiling in Isoprenaline Hydrochloride . For isotopic verification, nuclear magnetic resonance (NMR) spectroscopy should be employed, with careful attention to <sup>13</sup>C signal splitting patterns. Always cross-validate results with elemental analysis to confirm stoichiometry .
Q. What safety protocols should be followed when handling Pyridine-<sup>13</sup>C2</sup> Hydrochloride in laboratory settings?
Methodological Answer: Adhere to institutional chemical hygiene plans, including the use of fume hoods, nitrile gloves, and lab coats. Storage should occur in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Reference Safety Data Sheets (SDS) for hydrochloride compounds, such as Amantadine Hydrochloride, which mandate training in spill containment, waste disposal, and emergency rinsing procedures . Document all handling steps and deviations in lab notebooks, as required by standardized operating procedures (SOPs) .
Q. How can researchers ensure reproducibility in synthesizing Pyridine-<sup>13</sup>C2</sup> Hydrochloride?
Methodological Answer: Use isotopically labeled precursors (e.g., <sup>13</sup>C-enriched pyridine derivatives) and monitor reaction conditions (temperature, pH, catalysts) rigorously. Purify the product via recrystallization or column chromatography, and validate each batch using HPLC and LC/MS to confirm >98% isotopic enrichment. Document synthesis parameters in detail, aligning with protocols for structurally similar compounds like 2-Chloro-4-(chloromethyl)pyridine hydrochloride .
Advanced Research Questions
Q. How should experimental designs be structured to investigate the isotopic effects of <sup>13</sup>C labeling in Pyridine-<sup>13</sup>C2 Hydrochloride on metabolic pathways?
Methodological Answer: Employ a dual-arm study comparing <sup>13</sup>C-labeled and unlabeled analogs in in vitro cell cultures or in vivo models. Use tracer techniques (e.g., stable isotope-resolved metabolomics) to track incorporation into metabolic intermediates. Include negative controls (e.g., unlabeled controls) and validate findings with kinetic isotope effect (KIE) calculations. Leverage experimental design frameworks, such as factorial designs, to optimize variables like dosage and exposure time .
Q. What strategies resolve contradictions in spectroscopic data when comparing Pyridine-<sup>13</sup>C2</sup> Hydrochloride results across studies?
Methodological Answer: Conduct a systematic literature review to identify variables affecting spectral interpretation (e.g., solvent polarity, pH). Replicate conflicting studies under standardized conditions, and perform error analysis on instrumentation (e.g., NMR magnet drift, HPLC column aging). Use collaborative platforms to share raw data and apply multivariate statistical tools (e.g., PCA) to isolate confounding factors .
Q. How can solubility challenges of Pyridine-<sup>13</sup>C2</sup> Hydrochloride in aqueous buffers be addressed for in vitro assays?
Methodological Answer: Optimize solubility via co-solvent systems (e.g., dimethyl sulfoxide/water mixtures) or pH adjustment, guided by Hansen solubility parameters. Validate stability using accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via UV-Vis spectroscopy. Cross-reference methodologies from hydrogel-based drug delivery systems, such as those developed for Metformin Hydrochloride, to design buffered formulations .
Methodological Best Practices
- Data Validation : Use error propagation models and Grubbs’ test for outlier detection in analytical data .
- Literature Integration : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and contextualize findings within existing research .
- Reporting Standards : Structure lab reports with clear Materials/Methods sections, including raw data appendices and reproducibility checklists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
